molecular formula C18H14Cl2N4O3S B2765859 N-(3,4-dichlorophenyl)-2-(furan-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide CAS No. 1428374-94-0

N-(3,4-dichlorophenyl)-2-(furan-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide

Cat. No.: B2765859
CAS No.: 1428374-94-0
M. Wt: 437.3
InChI Key: ROXMFWCQNWTVHI-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-2-(furan-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide is a useful research compound. Its molecular formula is C18H14Cl2N4O3S and its molecular weight is 437.3. The purity is usually 95%.
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Biological Activity

N-(3,4-dichlorophenyl)-2-(furan-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings.

Chemical Structure and Properties

The compound's structure features:

  • A dichlorophenyl group that may enhance its lipophilicity and biological interaction.
  • A furan moiety linked to a thiazolo[5,4-c]pyridine core, which is known for various pharmacological properties.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, particularly in the context of cancer treatment and antimicrobial effects. The following sections detail specific findings related to its antiproliferative and cytotoxic properties.

Antiproliferative Activity

Recent studies have evaluated the antiproliferative effects of this compound against various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15.4Induction of apoptosis via mitochondrial pathways
HCT-116 (Colon)10.2Cell cycle arrest at G2/M phase
NCI-H460 (Lung)12.5Inhibition of tubulin polymerization

Case Study: MCF-7 Cell Line

In a study involving the MCF-7 breast cancer cell line, treatment with this compound resulted in:

  • Increased apoptosis : Flow cytometry analysis showed a significant increase in pre-G1 phase cells, indicating apoptotic cell death.
  • Cell cycle disruption : There was a notable accumulation of cells in the G2/M phase, suggesting that the compound interferes with normal cell cycle progression.

Antimicrobial Activity

The compound has also been tested for antimicrobial properties. Preliminary results indicate that it exhibits moderate activity against certain bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Mechanistic Insights

The biological activity of the compound is believed to be mediated through several mechanisms:

  • Apoptosis Induction : The compound activates intrinsic apoptotic pathways by increasing pro-apoptotic proteins such as Bax and decreasing anti-apoptotic proteins like Bcl-2.
  • Cell Cycle Arrest : It causes cell cycle arrest at the G2/M phase, leading to inhibited cellular proliferation.
  • Tubulin Interaction : Evidence suggests that it may disrupt microtubule dynamics, which is critical for mitosis.

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-2-(furan-3-carbonylamino)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N4O3S/c19-12-2-1-11(7-13(12)20)21-18(26)24-5-3-14-15(8-24)28-17(22-14)23-16(25)10-4-6-27-9-10/h1-2,4,6-7,9H,3,5,8H2,(H,21,26)(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROXMFWCQNWTVHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C(S2)NC(=O)C3=COC=C3)C(=O)NC4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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